molecular formula C8H8ClN3O2 B13447181 1-Azido-4-chloro-2,5-dimethoxybenzene

1-Azido-4-chloro-2,5-dimethoxybenzene

Cat. No.: B13447181
M. Wt: 213.62 g/mol
InChI Key: XVEFCTMXKNQYEU-UHFFFAOYSA-N
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Description

1-Azido-4-chloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8ClN3O2 It is a derivative of benzene, featuring azido, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxybenzene.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Azido-4-chloro-2,5-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Scientific Research Applications

1-Azido-4-chloro-2,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-4-chloro-2,5-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The chloro and methoxy groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azido-4-chloro-2,5-dimethoxybenzene is unique due to the presence of all three functional groups (azido, chloro, and methoxy) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

1-azido-4-chloro-2,5-dimethoxybenzene

InChI

InChI=1S/C8H8ClN3O2/c1-13-7-4-6(11-12-10)8(14-2)3-5(7)9/h3-4H,1-2H3

InChI Key

XVEFCTMXKNQYEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=[N+]=[N-])OC)Cl

Origin of Product

United States

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